molecular formula C13H15N B2638791 Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine CAS No. 60444-44-2

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine

Cat. No.: B2638791
CAS No.: 60444-44-2
M. Wt: 185.27
InChI Key: CRNWWBHBLYPYJJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-3-phenyl-N-prop-2-enylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-3-11-14(2)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWWBHBLYPYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC#CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine typically involves the alkylation of 3-phenylprop-2-yn-1-amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are commonly used.

Major Products Formed

    Oxidation: Formation of phenylpropiolic acid derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine involves its interaction with various molecular targets. The compound’s alkyne and alkene groups allow it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Core

Table 1: Structural and Functional Comparison of Propargylamine Derivatives
Compound Name Molecular Formula Key Substituents Biological/Functional Notes References
This compound C₁₃H₁₅N Methyl, 3-phenylpropargyl, allyl Potential intermediate for drug discovery; no direct bioactivity reported
N,N-Diethyl-3-phenylprop-2-yn-1-amine C₁₃H₁₇N Diethyl, 3-phenylpropargyl Catalytic product; no bioactivity data
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine C₁₆H₁₃FN Benzyl, 3-fluorophenylpropargyl Synthesized via Pd catalysis; used in organic transformations
N-Benzyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-amine C₁₇H₁₃F₃N Benzyl, 4-CF₃-phenylpropargyl High-yield Pd-catalyzed synthesis; orange oil
(Furan-2-yl)methyl(prop-2-en-1-yl)amine C₉H₁₃NO Methyl, furylmethyl, allyl Life science applications; available in high purity
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride C₇H₈ClNS Thiophenylpropargyl, HCl salt Physicochemical properties studied; potential agrochemical use

Key Structural and Reactivity Differences

Substituent Effects on Electronic Properties: The 3-phenylpropargyl group in the target compound enhances conjugation and steric bulk compared to furylmethyl () or thiophenylpropargyl (). These aromatic substitutions influence solubility and reactivity in cross-coupling reactions.

Biological Activity: Propargylamine derivatives are prominent in cholinesterase and monoamine oxidase (MAO) inhibition (). For example, hybrid molecules combining benzylpiperidine and propargylamine moieties show dual AChE/MAO-B inhibition (IC₅₀ = 0.35 μM and 43 nM, respectively) for Alzheimer’s therapy .

Synthetic Flexibility :

  • The allyl group in the target compound enables further functionalization (e.g., epoxidation, hydroamination), contrasting with N-benzyl derivatives in and , which are optimized for specific catalytic pathways.

Spectroscopic and Physical Properties

  • NMR Data :

    • The target compound’s allyl group may show characteristic ¹H-NMR signals near δ 5.0–5.8 (vinyl protons) and δ 3.5–4.0 (N-CH₂), similar to allylamine derivatives in and .
    • Propargyl protons in analogous compounds (e.g., N-benzylpropargylamines) resonate at δ 2.3–2.5 (N-CH₂) and δ 7.2–7.9 (aromatic protons) .
  • Physical State :

    • Most propargylamine derivatives are oils (e.g., reports orange oils), while hydrochloride salts () are crystalline solids.

Biological Activity

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine, with the CAS number 60444-44-2, is an organic compound notable for its unique structural features that include both alkyne and alkene functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to undergo intramolecular cyclization under mild conditions, leading to biologically active products. The compound’s structure allows it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules, potentially modulating enzyme and receptor activities.

Chemical Reactions and Properties

This compound can undergo various chemical reactions:

Type of Reaction Description
Oxidation Can be oxidized to form ketones or aldehydes using agents like potassium permanganate (KMnO4).
Reduction Reduction can convert alkyne and alkene groups to alkanes, typically using palladium on carbon (Pd/C).
Substitution The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their activity against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

One notable study involved the synthesis of analogues derived from Methyl(3-phenylprop-2-yn-1-y)(prop-2-en-1-y)amine. These analogues were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced the compounds' antiproliferative activities, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

Comparison with Similar Compounds

Methyl(3-phenylprop-2-yn-1-y)(prop-2-en-1-y)amine shares structural similarities with several other compounds but is unique due to its combination of alkyne and alkene functionalities:

Compound Name Structural Features Biological Activity
Phenylpropargylamine Lacks the propene group; primarily an alkyneExhibits neuroprotective properties
Cinnamylamine Contains the propene group but lacks the alkyne functionalityKnown for its anti-inflammatory effects

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